Hexadecyl 2-aminobutanoate;hydrochloride

Description

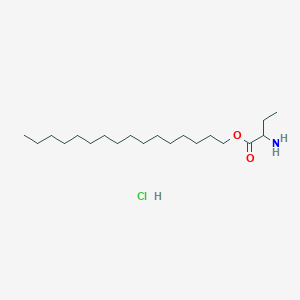

Hexadecyl 2-aminobutanoate hydrochloride is an amphiphilic compound featuring a long hexadecyl (C16) chain esterified to the 2-aminobutanoate moiety, with a hydrochloride counterion.

Properties

CAS No. |

93848-62-5 |

|---|---|

Molecular Formula |

C20H42ClNO2 |

Molecular Weight |

364.0 g/mol |

IUPAC Name |

hexadecyl 2-aminobutanoate;hydrochloride |

InChI |

InChI=1S/C20H41NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(22)19(21)4-2;/h19H,3-18,21H2,1-2H3;1H |

InChI Key |

PDBGFLFWRFUEIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 2-aminobutanoate;hydrochloride can be synthesized through a series of chemical reactions. One common method involves the esterification of hexadecanol with 2-aminobutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2-aminobutanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Hexadecyl 2-aminobutanoate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.

Mechanism of Action

The mechanism of action of hexadecyl 2-aminobutanoate;hydrochloride involves its interaction with cellular membranes due to its amphiphilic nature. The long hexadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amino group can also interact with various molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

TXA Derivative: trans-4-(Aminomethyl)cyclohexanecarboxylic Acid Hexadecyl Ester Hydrochloride (TXC)

- Structure: TXC (also termed cetyl tranexamate hydrochloride) shares the hexadecyl chain but features a cyclohexane-carboxylic acid backbone instead of 2-aminobutanoate .

- Applications: Pigmentation Modulation: TXC inhibits melanogenesis by reducing tyrosinase activity, ROS, and stress chaperones (mortalin, HSP60) in melanoma cells, suggesting utility in treating hyperpigmentation disorders . Anti-inflammatory Action: Derived from tranexamic acid (TXA), TXC inherits anti-inflammatory properties, distinguishing it from Hexadecyl 2-aminobutanoate hydrochloride, which lacks direct evidence of this activity .

- Molecular Data: Property TXC Hexadecyl 2-Aminobutanoate HCl Molecular Formula C₂₄H₄₈ClNO₂ C₂₀H₄₂ClNO₂ Molecular Weight 434.10 g/mol 388.01 g/mol CAS Number 0913541965 Not available

Methyl and Tert-Butyl 2-Aminobutanoate Hydrochlorides

- Structure : These analogs replace the hexadecyl chain with shorter alkyl groups (methyl or tert-butyl).

- Applications: Synthetic Intermediates: Methyl 2-aminobutanoate hydrochloride (C₅H₁₂ClNO₂, MW 153.61) is used in peptide synthesis and chiral resolution due to its stereoisomeric forms (R/S) . Lipophilicity Differences: The hexadecyl chain in Hexadecyl 2-aminobutanoate HCl likely enhances membrane permeability compared to methyl/tert-butyl analogs, which are more water-soluble .

- Molecular Data: Compound Molecular Formula CAS Number Key Use Methyl 2-aminobutanoate HCl C₅H₁₂ClNO₂ 56545-22-3 Organic synthesis intermediate tert-Butyl 2-aminobutanoate HCl C₈H₁₈ClNO₂ 1955497-87-6 Chiral building block

Quaternary Ammonium Compounds (e.g., Hexadecyl Trimethyl Ammonium Chloride)

- Structure: These compounds feature a quaternary ammonium group instead of the aminobutanoate ester.

- Applications: Surfactant/Disinfectant: Hexadecyl trimethyl ammonium chloride (C₁₉H₄₂ClN, MW 320.00) is widely used in cosmetics and pharmaceuticals for its antimicrobial and emulsifying properties . Mechanistic Contrast: Unlike Hexadecyl 2-aminobutanoate HCl, quaternary ammonium salts act via membrane disruption, highlighting functional group-driven differences in bioactivity .

Hexadecyl Acetyl Glycerol (HAG)

- Structure : Contains a glycerol backbone with hexadecyl and acetyl groups.

- Applications :

Key Findings and Implications

Structural Determinants of Function: The hexadecyl chain enhances lipophilicity, improving skin penetration (critical for dermatological uses) . The aminobutanoate moiety may interact with biological targets (e.g., enzymes) differently than cyclohexane-carboxylic acid (TXC) or quaternary ammonium groups.

Research Gaps: Limited direct data on Hexadecyl 2-aminobutanoate HCl necessitate extrapolation from analogs.

Applications Spectrum: Compound Type Primary Applications Hexadecyl 2-aminobutanoate HCl Probable skin penetration enhancer TXC Hyperpigmentation therapy Methyl esters Synthetic chemistry intermediates Quaternary ammonium salts Surfactants, antimicrobial agents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.